molecular formula C28H24FNO4S B13378237 ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378237
M. Wt: 489.6 g/mol
InChI Key: HRTJKVAKSOIBMR-XHKDLHGUSA-N
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Description

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form the intermediate 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-21-12-8-18(2)9-13-21)16-19-10-14-22(15-11-19)34-17-20-6-4-5-7-23(20)29/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27?

InChI Key

HRTJKVAKSOIBMR-XHKDLHGUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

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